Lesinurad Impurity C Lesinurad Impurity C 2-[[4-(1-Naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid is an impurity of drug Lesinurad, which is used to synthesize febuxostat which is a non-purine analog inhibitor of xanthine oxidase. Febuxostat is approved by the European Medicines Agency and the US Food and Drug Administration for treating gout.
an intermediate of Lesinurad
Brand Name: Vulcanchem
CAS No.: 1038366-57-2
VCID: VC0194924
InChI: InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19)
SMILES: C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.33

Lesinurad Impurity C

CAS No.: 1038366-57-2

Cat. No.: VC0194924

Molecular Formula: C14H11N3O2S

Molecular Weight: 285.33

Purity: > 95%

* For research use only. Not for human or veterinary use.

Lesinurad Impurity C - 1038366-57-2

Specification

CAS No. 1038366-57-2
Molecular Formula C14H11N3O2S
Molecular Weight 285.33
IUPAC Name 2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Standard InChI InChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19)
SMILES C1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O

Introduction

Chemical Properties and Structure

Molecular Structure and Properties

The molecular structure of Lesinurad Impurity C features three key components: a naphthalene ring system, a 1,2,4-triazole heterocycle, and a thioacetic acid functional group. The naphthalene ring is attached at the N4 position of the triazole, while the sulfanylacetic acid group is connected at the C3 position. This arrangement creates a molecule with both lipophilic (naphthalene) and hydrophilic (carboxylic acid) regions, influencing its solubility and chemical reactivity.

Chemical Identifiers and Nomenclature

Identifier TypeValue
Chemical Name2-[[4-(1-Naphthalenyl)-4H-1,2,4-triazol-3-yl]thio]-acetic Acid
CAS Registry Number1038366-57-2
IUPAC Name2-[(4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid
Standard InChIInChI=1S/C14H11N3O2S/c18-13(19)8-20-14-16-15-9-17(14)12-7-3-5-10-4-1-2-6-11(10)12/h1-7,9H,8H2,(H,18,19)
SMILES NotationC1=CC=C2C(=C1)C=CC=C2N3C=NN=C3SCC(=O)O
PubChem Compound ID29065063

These identifiers facilitate unambiguous communication about the compound across different scientific platforms and databases.

Physical and Chemical Characteristics

Lesinurad Impurity C is typically available as a research-grade compound with a purity exceeding 95%. While comprehensive physicochemical data on this specific compound is limited in the current literature, its structural features suggest several important characteristics:

Table 2: Physical and Chemical Properties of Lesinurad Impurity C

PropertyValueDetails
Molecular Weight285.33 g/molCalculated from molecular formula C14H11N3O2S
Molecular FormulaC14H11N3O2SContains carbon, hydrogen, nitrogen, oxygen, and sulfur
Physical StateSolidTypical state at room temperature for compounds of this type
Purity Standard> 95%Common purity level for reference standards
Functional GroupsTriazole, thioether, carboxylic acidContributing to chemical reactivity profile
AromaticityNaphthalene and triazole ringsInfluencing UV absorption and stability

These properties contribute to the compound's behavior in chemical reactions, analytical procedures, and pharmaceutical manufacturing processes.

Synthesis and Manufacturing Considerations

Role as an Intermediate in Lesinurad Synthesis

Lesinurad Impurity C serves as an intermediate compound in the synthetic pathway for producing Lesinurad. As a key intermediate, it represents a crucial step in the manufacturing process, and its presence as an impurity in the final product may result from incomplete reactions or side reactions during synthesis. Understanding its formation and reactivity is essential for optimizing manufacturing processes and ensuring product quality in pharmaceutical production.

Pharmaceutical Applications

Beyond its role in Lesinurad synthesis, Lesinurad Impurity C is notably used to synthesize febuxostat, which is a non-purine analog inhibitor of xanthine oxidase. Febuxostat has received approval from both the European Medicines Agency and the US Food and Drug Administration for treating gout. This application highlights the compound's significance in the pharmaceutical supply chain, particularly in the development of treatments for hyperuricemia and gout-related conditions.

Regulatory and Analytical Considerations

AspectDetailsSignificance
IdentificationSpectroscopic and chromatographic methodsEssential for confirming identity in quality control
QuantificationValidated analytical methodsNecessary for ensuring levels are within acceptable limits
ClassificationProcess-related impurity/Synthetic intermediateDetermines regulatory requirements and control strategies
Specification LimitsBased on safety and manufacturing capabilityEstablished during drug development and approval

Comparison with Other Lesinurad Impurities

Structural Relationships

Lesinurad Impurity C represents one of several known impurities associated with Lesinurad. Another characterized impurity is Lesinurad Impurity 2 (CAS: 1158970-37-6), which has a molecular formula of C17H16N4O2S and a molecular weight of 340.41. While both compounds are structurally related to Lesinurad, they differ in their chemical composition and potentially in their formation pathways during synthesis.

Differentiation in Analysis and Control

The structural differences between various Lesinurad impurities necessitate specific analytical approaches for their identification and quantification. For effective impurity profiling, pharmaceutical manufacturers must develop methods capable of separating and accurately measuring each impurity. These methods are validated during drug development and form part of the quality control strategy for commercial production.

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